molecular formula C10H9ClN2S B1302481 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole CAS No. 263869-31-4

4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole

Cat. No.: B1302481
CAS No.: 263869-31-4
M. Wt: 224.71 g/mol
InChI Key: HWINYNVUZFSNGF-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole typically involves the reaction of 4-chlorothiophenol with 3-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with the pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a chlorophenylthio group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-10(6-12-13-7)14-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWINYNVUZFSNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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